Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate is a complex organic compound with a diverse range of potential applications, especially in scientific research. Its structure consists of multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes:
Step 1: Synthesis of Intermediate Compounds
Begin with the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran, reacting 2,3-dihydrobenzofuran with isobutylene using a Friedel-Crafts alkylation reaction.
Protect the hydroxyl group in the intermediate to avoid unwanted reactions.
Step 2: Formation of the Thiazole Ring
Use a Hantzsch thiazole synthesis, combining alpha-haloketone and a thioamide under acidic conditions.
Couple the synthesized thiazole derivative with the intermediate compound obtained in Step 1.
Step 3: Formation of the Final Compound
Introduce ethyl bromoacetate to the thiazole intermediate under base-catalyzed conditions to form the ester linkage.
Purify the final product using column chromatography.
Industrial Production Methods:
Industrial production generally follows similar synthetic routes but uses more efficient processes and larger-scale equipment to optimize yield and purity. Catalysts and automated systems may be employed to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction
Reduction can be achieved using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution
Nucleophilic substitutions are possible, particularly on the benzofuran ring, using halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Halides, alkoxides.
Major Products:
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols.
Substitution Products: : Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Investigated for its potential to form stable complexes with metals.
Biology:
Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Used in the development of biochemical assays and studies.
Medicine:
Investigated for its ability to interact with biological receptors.
Industry:
Potential use in the development of new materials due to its unique chemical structure.
Studied for its applications in organic electronics.
Mechanism of Action
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate exerts its effects through various pathways:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and altering ion channel permeability.
Comparison with Similar Compounds
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate stands out due to its unique combination of functional groups that impart distinct chemical and biological properties.
Similar Compounds
Ethyl 2-(4-(benzyloxy)-2-(thiazol-4-yl)acetamido)benzoate.
Ethyl 2-(4-(methoxy)-2-(thiazol-4-yl)acetamido)benzoate.
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Properties
IUPAC Name |
ethyl 2-[2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-30-21(28)12-19-15-33-24(26-19)27-23(29)17-10-8-16(9-11-17)14-31-20-7-5-6-18-13-25(2,3)32-22(18)20/h5-11,15H,4,12-14H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXIPSQCSRSBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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